molecular formula C8H8INO3 B13515754 (5-Iodo-2-methyl-3-nitrophenyl)methanol

(5-Iodo-2-methyl-3-nitrophenyl)methanol

Cat. No.: B13515754
M. Wt: 293.06 g/mol
InChI Key: DGMBKPGBOWNNFB-UHFFFAOYSA-N
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Description

(5-Iodo-2-methyl-3-nitrophenyl)methanol is an organic compound with the molecular formula C8H8INO3 It is characterized by the presence of an iodine atom, a methyl group, and a nitro group attached to a benzene ring, along with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Iodo-2-methyl-3-nitrophenyl)methanol typically involves the nitration of 2-methylphenol followed by iodination and reduction steps. The general synthetic route can be summarized as follows:

    Nitration: 2-methylphenol is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 5-nitro-2-methylphenol.

    Iodination: The nitro compound is then subjected to iodination using iodine and a suitable oxidizing agent, such as iodic acid, to produce 5-iodo-2-methyl-3-nitrophenol.

    Reduction: Finally, the nitro group is reduced to a hydroxyl group using a reducing agent like sodium borohydride, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Iodo-2-methyl-3-nitrophenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

    Reduction: The nitro group can be further reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: (5-Iodo-2-methyl-3-nitrophenyl)formaldehyde.

    Reduction: (5-Iodo-2-methyl-3-aminophenyl)methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Iodo-2-methyl-3-nitrophenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Iodo-2-methyl-3-nitrophenyl)methanol depends on its specific application. In biological systems, it may interact with cellular components through its functional groups, leading to various biochemical effects. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular macromolecules, while the iodine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    (2-Methyl-3-nitrophenyl)methanol: Similar structure but lacks the iodine atom.

    (5-Iodo-2-methylphenol): Similar structure but lacks the nitro group.

    (5-Iodo-3-nitrophenyl)methanol: Similar structure but with different substitution pattern.

Uniqueness

(5-Iodo-2-methyl-3-nitrophenyl)methanol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both iodine and nitro groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.

Properties

Molecular Formula

C8H8INO3

Molecular Weight

293.06 g/mol

IUPAC Name

(5-iodo-2-methyl-3-nitrophenyl)methanol

InChI

InChI=1S/C8H8INO3/c1-5-6(4-11)2-7(9)3-8(5)10(12)13/h2-3,11H,4H2,1H3

InChI Key

DGMBKPGBOWNNFB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])I)CO

Origin of Product

United States

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